molecular formula C18H21Cl3N3O2P B15195203 N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine CAS No. 7147-67-3

N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine

Cat. No.: B15195203
CAS No.: 7147-67-3
M. Wt: 448.7 g/mol
InChI Key: CMHPBWSNDXVJQX-UHFFFAOYSA-N
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Description

N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine is a complex organic compound with a unique structure that includes a piperazine ring, a trichlorophenoxy group, and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a 2-methylphenyl group, followed by the introduction of the trichlorophenoxy group through a nucleophilic substitution reaction. The final step involves the phosphorylation of the intermediate compound to yield the target molecule. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in a range of effects, from enzyme inhibition to receptor activation, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a simpler structure but similar amine functionality.

    4-Methoxyphenethylamine: Shares the phenethylamine backbone but differs in functional groups.

    tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Contains a piperidine ring and phenyl group, similar to the piperazine and phenyl groups in the target compound.

Uniqueness

N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

7147-67-3

Molecular Formula

C18H21Cl3N3O2P

Molecular Weight

448.7 g/mol

IUPAC Name

N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine

InChI

InChI=1S/C18H21Cl3N3O2P/c1-13-5-3-4-6-17(13)23-7-9-24(10-8-23)27(25,22-2)26-18-12-15(20)14(19)11-16(18)21/h3-6,11-12H,7-10H2,1-2H3,(H,22,25)

InChI Key

CMHPBWSNDXVJQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)P(=O)(NC)OC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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